

An In-Depth Technical Guide to 1-Tert-butyl-3-methoxybenzene

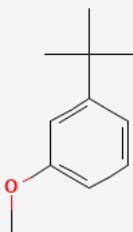
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Tert-butyl-3-methoxybenzene*

Cat. No.: B1277000

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Tert-butyl-3-methoxybenzene**, a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance, serving as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

1-Tert-butyl-3-methoxybenzene, also known as 3-tert-butylanisole, is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methoxy group at the 1 and 3 positions, respectively.

Structural Formula:

Key Identifiers:

- IUPAC Name: **1-tert-butyl-3-methoxybenzene**[\[1\]](#)
- CAS Number: 33733-83-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₁H₁₆O[\[1\]](#)
- InChI Key: IPGSPXKLIPOGON-UHFFFAOYSA-N[\[1\]](#)
- SMILES: CC(C)(C)C1=CC(=CC=C1)OC[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **1-Tert-butyl-3-methoxybenzene** and its para-isomer, 1-tert-butyl-4-methoxybenzene, are presented in Table 1 for comparative analysis. While some experimental data for the target molecule is limited, computed properties and data from its isomer provide valuable insights.

Table 1: Physicochemical Data of **1-Tert-butyl-3-methoxybenzene** and its Isomer

Property	1-Tert-butyl-3-methoxybenzene	1-tert-butyl-4-methoxybenzene (Isomer)
Molecular Weight	164.24 g/mol [1]	164.24 g/mol
Boiling Point	Not available	222 °C (experimental)
Melting Point	Not available	18 °C (experimental)
Density	Not available	0.938 g/mL (experimental)
Kovats Retention Index	1206 (Standard non-polar) [1]	1218 (Standard non-polar) [3]
XLogP3	3.8 (Computed) [1]	3.8 (Computed)

Synthesis Methodology

A reliable synthetic route to **1-Tert-butyl-3-methoxybenzene** can be adapted from the established synthesis of its ethoxy analogue, 1-tert-butyl-3-ethoxybenzene. The following multi-

step protocol outlines a potential pathway starting from tert-butylbenzene.

Experimental Protocol: Synthesis of 1-Tert-butyl-3-methoxybenzene

This protocol is based on a known procedure for a similar compound and involves several key chemical transformations.

Step 1: Bromination of tert-Butylbenzene

- Objective: To introduce a bromine atom onto the benzene ring.
- Procedure: To a solution of tert-butylbenzene in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the brominated product.

Step 2: Nitration of 1-Bromo-4-tert-butylbenzene

- Objective: To introduce a nitro group onto the aromatic ring.
- Procedure: The brominated product is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to give the nitrated product.

Step 3: Reduction of the Nitro Group and Dehalogenation

- Objective: To reduce the nitro group to an amine and remove the bromine atom.
- Procedure: The nitrated compound is dissolved in a suitable solvent like ethanol, and a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After completion, the reaction is

cooled and made basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.

Step 4: Diazotization of 3-tert-Butylaniline

- Objective: To convert the amino group into a diazonium salt.
- Procedure: The aniline derivative is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing with starch-iodide paper.

Step 5: Methanolysis of the Diazonium Salt

- Objective: To replace the diazonium group with a methoxy group.
- Procedure: The freshly prepared diazonium salt solution is added to methanol. The reaction may require gentle heating to facilitate the evolution of nitrogen gas and the formation of the ether. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford **1-Tert-butyl-3-methoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **1-Tert-butyl-3-methoxybenzene**.

Applications in Drug Development and Biological Relevance

While specific studies detailing the biological activity or direct applications of **1-Tert-butyl-3-methoxybenzene** in drug development are not widely published, its structural motifs are of interest in medicinal chemistry. The tert-butyl group is often incorporated into bioactive molecules to enhance metabolic stability and modulate lipophilicity.^[4]

The structurally related compound, 3-tert-butyl-4-hydroxyanisole (3-BHA), a component of the common antioxidant butylated hydroxyanisole (BHA), has been studied for its biological activities. Research has shown that 3-BHA can act as an initiator in the transformation of BALB/3T3 cells, and this activity is significantly enhanced by its metabolite, tert-butyl-1,4-benzoquinone.^[5] Furthermore, 3-BHA has demonstrated promoting activity in cell transformation assays when used in combination with a carcinogen.^[6] These findings highlight the potential for substituted tert-butylanisoles to interact with biological systems and warrant further investigation into the specific activities of **1-Tert-butyl-3-methoxybenzene**. Its role as a synthetic intermediate for more complex, biologically active molecules is also a key area for exploration. N-heterocyclic amines, which can be synthesized from precursors like **1-Tert-butyl-3-methoxybenzene**, are valuable building blocks in the preparation of active pharmaceutical ingredients.^[7]

Conclusion

1-Tert-butyl-3-methoxybenzene is a readily synthesizable aromatic compound with physicochemical properties that make it a person of interest for further investigation in organic synthesis and medicinal chemistry. The provided synthesis protocol offers a clear pathway for its preparation, enabling researchers to explore its potential applications. While direct evidence of its biological activity is currently limited, the known effects of structurally similar compounds suggest that it may serve as a valuable scaffold or intermediate in the development of novel therapeutic agents. Further research into its biological targets and potential roles in signaling pathways is encouraged to fully elucidate its utility in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Tert-butyl-3-methoxybenzene | C11H16O | CID 5325968 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-tert-Butyl-3-methoxybenzene | CAS 33733-83-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initiating activity of 3-tert-butyl-4-hydroxyanisole (3-BHA) and its metabolites in two-stage transformation of BALB/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Tert-butyl-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277000#1-tert-butyl-3-methoxybenzene-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com